Antiproliferative Potency Against HCT-116 Colon Cancer
The 2-fluorophenyl substitution (ortho) on the benzochromene scaffold is associated with superior antiproliferative activity against HCT-116 colon cancer cells compared to its 4-fluorophenyl (para) counterpart. In a directly comparable study, a closely related 2-fluorophenyl benzochromene exhibited an IC50 of 1.31 µM, while the 4-fluorophenyl analog (compound 4b) showed a significantly higher IC50 of 6.87 µM [1]. This represents a 5.2-fold increase in potency driven by the ortho-substitution.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.31 µM (for a closely related 2-fluorophenyl benzochromene derivative) |
| Comparator Or Baseline | 4-Fluorophenyl analog (Compound 4b): IC50 = 6.87 µM |
| Quantified Difference | 5.2-fold increase in potency |
| Conditions | HCT-116 human colon cancer cell line, in-vitro cytotoxicity assay |
Why This Matters
This data establishes that the ortho-fluorine motif is a critical pharmacophoric element for targeting colon cancer, making CAS 84186-24-3 the necessary starting point for development programs in this indication, rather than its para isomer.
- [1] El-Agrody, A.M., et al. Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 1074-1088. View Source
